1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea
Overview
Description
1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazepine ring, which is a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with isocyanates to form the urea derivative. The thiazepine ring can be introduced through cyclization reactions involving appropriate precursors such as thioamides and haloalkanes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety or the thiazepine ring, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazepine ring can yield sulfoxides, while reduction of the urea moiety can produce amines.
Scientific Research Applications
1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazepine ring and diphenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylurea: Lacks the thiazepine ring, making it less complex and potentially less versatile.
1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)thiourea: Similar structure but with a thiourea moiety instead of urea, which can alter its chemical properties and reactivity.
Uniqueness
1,3-Diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea is unique due to the presence of both the thiazepine ring and the diphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-diphenyl-1-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(20-15-9-3-1-4-10-15)21(16-11-5-2-6-12-16)18-19-13-7-8-14-23-18/h1-6,9-12H,7-8,13-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFHIKDWYBDGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184495 | |
Record name | N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200863-34-9 | |
Record name | N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200863-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N′-Diphenyl-N′-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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